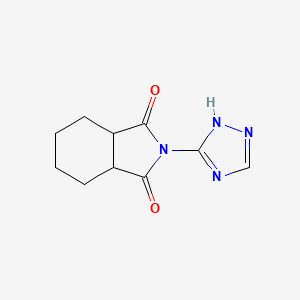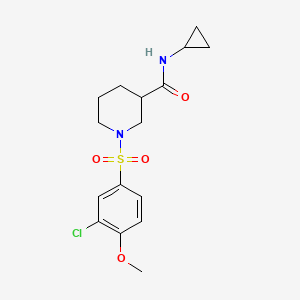![molecular formula C24H24N2O3 B4186067 N-(4-methoxyphenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4186067.png)
N-(4-methoxyphenyl)-2-[(2-phenylbutanoyl)amino]benzamide
Overview
Description
N-(4-methoxyphenyl)-2-[(2-phenylbutanoyl)amino]benzamide is an organic compound that belongs to the class of amides. This compound features a benzamide core with a methoxyphenyl group and a phenylbutanoyl group attached to it. Compounds like this are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[(2-phenylbutanoyl)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-methoxyaniline with benzoyl chloride under basic conditions to form N-(4-methoxyphenyl)benzamide.
Attachment of the Phenylbutanoyl Group: The next step involves the acylation of the benzamide with 2-phenylbutanoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[(2-phenylbutanoyl)amino]benzamide can be used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigating its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(2-phenylbutanoyl)amino]benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and phenylbutanoyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)benzamide: Lacks the phenylbutanoyl group.
N-(4-hydroxyphenyl)-2-[(2-phenylbutanoyl)amino]benzamide: Has a hydroxyl group instead of a methoxy group.
N-(4-methoxyphenyl)-2-[(2-phenylacetyl)amino]benzamide: Has a phenylacetyl group instead of a phenylbutanoyl group.
Uniqueness
N-(4-methoxyphenyl)-2-[(2-phenylbutanoyl)amino]benzamide is unique due to the presence of both the methoxyphenyl and phenylbutanoyl groups, which can influence its chemical reactivity and biological activity. These structural features may provide distinct advantages in terms of binding affinity, specificity, and overall biological effects.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-phenylbutanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-3-20(17-9-5-4-6-10-17)23(27)26-22-12-8-7-11-21(22)24(28)25-18-13-15-19(29-2)16-14-18/h4-16,20H,3H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRXHBCQGYIKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4186008.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B4186024.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanamide](/img/structure/B4186031.png)
![3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4186041.png)
![6-amino-4-[2,4-dimethyl-5-(4-morpholinylmethyl)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4186042.png)
![ETHYL ({2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)FORMATE](/img/structure/B4186045.png)

![2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4186059.png)
![N-[(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B4186068.png)
![4-chloro-N-{5-[(2,2-dimethylhydrazino)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide](/img/structure/B4186079.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186085.png)
